tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mechanism and Application in Boc Group Migration :
- A study by Xue and Silverman (2010) explored a fast N→O tert-butyloxycarbonyl (Boc) migration involving an unusual nine-membered cyclic transition state. This mechanism highlights the unique reactivity of this compound in synthetic transformations (Xue & Silverman, 2010).
Synthesis of Key Intermediates :
- Qin et al. (2014) synthesized a compound related to this chemical, which is a key intermediate in the biosynthesis of fatty acids, sugars, and α-amino acids. This emphasizes its role in the synthesis of biologically relevant molecules (Qin et al., 2014).
Enzyme-Catalyzed Kinetic Resolution :
- Faigl et al. (2013) presented the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, achieving very good enantioselectivities. This work is crucial in understanding the potential of this compound in enzyme-catalyzed processes (Faigl et al., 2013).
Stereoselective Syntheses :
- Boev et al. (2015) reported on the stereoselective synthesis of derivatives of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate. This study contributes to the field of stereoselective synthesis, showcasing the versatility of this compound (Boev et al., 2015).
Synthesis of Ketoester Derivatives :
- King, Armstrong, and Keller (2005) worked on the synthesis of ketoester derivatives from hydroxyproline, further highlighting the synthetic utility of this class of compounds (King, Armstrong, & Keller, 2005).
Chiral Auxiliary Applications :
- Studer, Hintermann, and Seebach (1995) discussed the synthesis and applications of a chiral auxiliary related to this compound, demonstrating its importance in stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).
Applications in Medicinal Chemistry :
- Singh and Umemoto (2011) utilized related 4-fluoropyrrolidine derivatives in medicinal chemistry, specifically as synthons for dipeptidyl peptidase IV inhibitors. This underscores the compound's relevance in drug discovery and pharmaceutical synthesis (Singh & Umemoto, 2011).
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(12(4)5)9(14)7-13/h8-9,14H,6-7H2,1-5H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJCQLFIOYWZQH-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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